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molecular formula C13H10FNO2 B3045579 Methyl 2-(4-fluorophenyl)nicotinate CAS No. 110307-23-8

Methyl 2-(4-fluorophenyl)nicotinate

Cat. No. B3045579
M. Wt: 231.22 g/mol
InChI Key: FRIQPFUXSNNBCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06342765B1

Procedure details

A mixture of methyl 2-chloropyridin-3-carboxylate (6.8 g.), 4-fluorobenzeneboronic acid (7.2 g.), 1M. aqueous sodium carbonate (40 ml.), Pd(dppb)Cl2(1.2 g.), ethanol(10 ml.) and toluene(150 ml.) was stirred at reflux under an inert atmosphere for 5 hr. The reaction was then cooled, the oganic layer separated, the aqueous extracted with toluene and then the Icombined extracts dried and evaporated to dryness. The product was purified by flash column chromatography eluting wth ethyl acetate/iso-hexane(9:1,8:2,7:3) to give methyl 2-(4-fluorophenyl)pyridin-3-carboxylate as a white solid(7.5 g.)
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Pd(dppb)Cl2
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([C:8]([O:10][CH3:11])=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=1.[F:12][C:13]1[CH:18]=[CH:17][C:16](B(O)O)=[CH:15][CH:14]=1.C(=O)([O-])[O-].[Na+].[Na+].C(O)C>C1(C)C=CC=CC=1>[F:12][C:13]1[CH:18]=[CH:17][C:16]([C:2]2[C:7]([C:8]([O:10][CH3:11])=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=2)=[CH:15][CH:14]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
6.8 g
Type
reactant
Smiles
ClC1=NC=CC=C1C(=O)OC
Name
Quantity
7.2 g
Type
reactant
Smiles
FC1=CC=C(C=C1)B(O)O
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Pd(dppb)Cl2
Quantity
1.2 g
Type
reactant
Smiles
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux under an inert atmosphere for 5 hr
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then cooled
CUSTOM
Type
CUSTOM
Details
the oganic layer separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous extracted with toluene
CUSTOM
Type
CUSTOM
Details
the Icombined extracts dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The product was purified by flash column chromatography
WASH
Type
WASH
Details
eluting wth ethyl acetate/iso-hexane(9:1,8:2,7:3)

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1=NC=CC=C1C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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